2-((2-Chlorophenyl)sulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime

Catalog No.
S2963580
CAS No.
478031-12-8
M.F
C19H13Cl3N2OS
M. Wt
423.74
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((2-Chlorophenyl)sulfanyl)nicotinaldehyde O-(2,4...

CAS Number

478031-12-8

Product Name

2-((2-Chlorophenyl)sulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime

IUPAC Name

(E)-1-[2-(2-chlorophenyl)sulfanylpyridin-3-yl]-N-[(2,4-dichlorophenyl)methoxy]methanimine

Molecular Formula

C19H13Cl3N2OS

Molecular Weight

423.74

InChI

InChI=1S/C19H13Cl3N2OS/c20-15-8-7-14(17(22)10-15)12-25-24-11-13-4-3-9-23-19(13)26-18-6-2-1-5-16(18)21/h1-11H,12H2/b24-11+

InChI Key

SKFZLOJSGQYWSD-BHGWPJFGSA-N

SMILES

C1=CC=C(C(=C1)SC2=C(C=CC=N2)C=NOCC3=C(C=C(C=C3)Cl)Cl)Cl

solubility

not available
  • Chemical Identification: The molecule can be identified by its CAS number 478031-12-8 and its molecular formula C19H13Cl3N2OS Source: Key Organics: .
  • Availability: Some commercial suppliers offer this compound, likely for research purposes [Source: Biosynth, Key Organics]. These sites often don't specify the intended use.
  • The presence of the nicotinaldehyde group suggests a potential connection to nicotine research. Nicotine is a naturally occurring alkaloid found in tobacco plants and has been investigated for its pharmacological effects Source: Wikipedia Nicotine: .
  • The inclusion of the chlorophenyl and dichlorobenzyl moieties might indicate an exploration of modified structures with potential for similar or improved properties compared to nicotine.

2-((2-Chlorophenyl)sulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime, also known by its chemical name 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime, is a compound characterized by its complex molecular structure. The molecular formula is C19H13Cl3N2OS, and it has a molar mass of 423.74 g/mol. This compound features a pyridine ring, which is a common structure in many biologically active molecules, and includes both chlorinated aromatic groups and an oxime functional group, contributing to its potential reactivity and biological activity .

Typical of oximes and sulfides. Key reactions include:

  • Hydrolysis: The oxime group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbonyl compound.
  • Reduction: The oxime can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Nucleophilic Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

These reactions highlight the compound's versatility in synthetic chemistry and its potential for modification to enhance biological activity or tailor properties for specific applications.

Research indicates that compounds similar to 2-((2-Chlorophenyl)sulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime exhibit significant biological activities, including:

  • Antimicrobial Properties: Compounds with similar structures have shown efficacy against various bacterial strains.
  • Anticancer Activity: Some derivatives are being studied for their potential to inhibit cancer cell proliferation.
  • Herbicidal Effects: The presence of chlorinated aromatic systems often correlates with herbicidal activity, making this compound a candidate for agricultural applications .

The synthesis of 2-((2-Chlorophenyl)sulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime typically involves several steps:

  • Formation of the Sulfide: The reaction of 2-chlorothiophenol with nicotinaldehyde under acidic conditions leads to the formation of the sulfide linkage.
  • Oxime Formation: The aldehyde group is then converted to an oxime by reaction with hydroxylamine hydrochloride in the presence of a base.
  • Final Modification: Introduction of the 2,4-dichlorobenzyl group through nucleophilic substitution on the oxime nitrogen completes the synthesis.

This multi-step synthesis allows for precise control over the final structure and properties of the compound.

The unique structure of 2-((2-Chlorophenyl)sulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime allows for various applications:

  • Agricultural Chemicals: Its potential herbicidal properties make it suitable for use in crop protection formulations.
  • Pharmaceuticals: Given its biological activity, it may serve as a lead compound in drug discovery efforts targeting bacterial infections or cancer therapies.
  • Chemical Intermediates: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

Interaction studies involving this compound focus on its binding affinity and mechanism of action with biological targets. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in microbial resistance or cancer cell signaling pathways. Detailed pharmacological studies are necessary to elucidate these interactions further.

Several compounds share structural similarities with 2-((2-Chlorophenyl)sulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
6-(4-Chlorophenyl)nicotinaldehyde O-(benzyl)oximeSimilar oxime structureAntimicrobial
5-(trifluoromethyl)-2-thiophenecarboxaldehydeContains thiophene ringAnticancer
3-(4-Chloro-phenyl)-5-methylisoxazoleIsoxazole ring presentAntimicrobial

Retrosynthetic Analysis of 2-((2-Chlorophenyl)sulfanyl)nicotinaldehyde O-(2,4-Dichlorobenzyl)oxime

Retrosynthetic dissection of the target molecule begins by identifying key structural fragments: the 2-chlorophenyl sulfanyl moiety, the nicotinaldehyde core, and the O-(2,4-dichlorobenzyl)oxime group. Disconnection at the sulfanyl C–S bond reveals 2-chlorobenzenethiol and a nicotinaldehyde intermediate as precursors. The aldehyde group is further protected as an oxime prior to benzylation, avoiding undesired side reactions during subsequent steps.

A critical retrosynthetic intermediate is 2-((2-chlorophenyl)sulfanyl)nicotinaldehyde, which can be synthesized via nucleophilic aromatic substitution (SNAr) between 2-chlorobenzenethiol and 3-bromonicotinaldehyde. Computational studies suggest that the electron-withdrawing nature of the pyridine ring activates the 3-position for thiolate attack, with reaction rates optimized in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C.

Table 1: Retrosynthetic Disconnections and Precursors

Target FragmentDisconnection StrategyPrecursors
Sulfanyl groupC–S bond cleavage2-chlorobenzenethiol, nicotinaldehyde
Oxime functionalityHydroxylamine condensationHydroxylamine hydrochloride
Benzyl ether linkageAlkylation2,4-dichlorobenzyl bromide

Transition Metal-Catalyzed C–S Bond Formation Strategies

Transition metal catalysis has emerged as a cornerstone for constructing the C–S bond in the target molecule. Nickel and palladium complexes dominate this space due to their ability to mediate cross-coupling reactions under mild conditions.

Nickel-Catalyzed Aryl Exchange

A Ni/dcypt (dicyclohexylphosphino-toluene) catalyst system enables aryl exchange between 2-pyridyl sulfides and aryl electrophiles, such as aromatic esters or halides. This method circumvents the use of malodorous thiols, instead leveraging 2-pyridyl sulfide as a sulfur donor. Key mechanistic steps include:

  • Oxidative addition of the aryl sulfide to Ni(0), forming a Ni(II)–thiolate complex.
  • Transmetalation with an aryl electrophile (e.g., aryl bromide).
  • Reductive elimination to yield the C–S coupled product.

Reaction optimization studies indicate that temperatures of 100–120°C and ligand-to-metal ratios of 2:1 are critical for achieving yields >80%.

Palladium-Mediated Cross-Coupling

Palladium catalysts, particularly Pd(PPh3)4, facilitate Suzuki-Miyaura-type couplings between boronic acids and thioether precursors. For example, coupling 2-chlorophenylboronic acid with 3-mercaptonicotinaldehyde in the presence of a Pd catalyst affords the sulfanyl intermediate in 65–75% yield.

Table 2: Comparison of Transition Metal Catalysts for C–S Bond Formation

Catalyst SystemSubstrate PairYield (%)Temperature (°C)
Ni/dcypt2-Pyridyl sulfide + aryl bromide82110
Pd(PPh3)4Aryl boronic acid + thiol7290
CuI/L-prolineAryl iodide + thiol58120

Oxime Functionalization Techniques for Benzyl Group Incorporation

The final synthetic step involves oxime formation and subsequent O-benzylation. Condensation of 2-((2-chlorophenyl)sulfanyl)nicotinaldehyde with hydroxylamine hydrochloride in ethanol/water (3:1) at reflux yields the oxime intermediate. Proton nuclear magnetic resonance (¹H-NMR) confirms successful oxime formation via the disappearance of the aldehyde proton signal at δ 9.8 ppm and the appearance of an imine proton at δ 8.2 ppm.

Benzylation of the oxime oxygen is achieved using 2,4-dichlorobenzyl bromide under basic conditions. Sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C proves optimal, minimizing base-induced decomposition of the oxime. Steric hindrance from the 2,4-dichloro substituents necessitates extended reaction times (12–16 hours) for complete conversion.

Critical Parameters for Oxime Stability:

  • pH Control: Oximes hydrolyze under acidic conditions (pH < 4), requiring neutral to slightly basic reaction media.
  • Temperature: Reactions conducted above 50°C promote tautomerization, leading to E/Z isomerization.
  • Solvent Choice: Anhydrous THF or dichloromethane prevents nucleophilic attack by water on the benzylating agent.

XLogP3

6.7

Dates

Last modified: 08-17-2023

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